molecular formula C30H17Cl B1582083 1-Chloro-9,10-bis(phenylethynyl)anthracene CAS No. 41105-35-5

1-Chloro-9,10-bis(phenylethynyl)anthracene

Cat. No. B1582083
CAS RN: 41105-35-5
M. Wt: 412.9 g/mol
InChI Key: IMMCAKJISYGPDQ-UHFFFAOYSA-N
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Description

1-Chloro-9,10-bis(phenylethynyl)anthracene is a substituted polycyclic aromatic hydrocarbon . It is a fluorescent dye used in lightsticks and emits yellow-green light . This reagent is used in chemiluminescence research .


Molecular Structure Analysis

The molecular structure of 1-Chloro-9,10-bis(phenylethynyl)anthracene is complex, with a chlorine atom attached to an anthracene core that is further substituted with phenylethynyl groups .


Chemical Reactions Analysis

1-Chloro-9,10-bis(phenylethynyl)anthracene is used in chemiluminescence research . Despite similar optical properties in solution, different molecules exhibit vastly different properties in thin films .


Physical And Chemical Properties Analysis

1-Chloro-9,10-bis(phenylethynyl)anthracene is a solid with a molar mass of 412.91 g/mol . It may discolor on exposure to light .

Scientific Research Applications

1. Ultrafast Vibrational Dephasing Dynamics Research

  • Application Summary: This compound is used to study the ultrafast vibrational dephasing dynamics of 9,10-bis(phenylethynyl)anthracene (BPEA) thin films .
  • Methods and Procedures: The study uses femtosecond coherent anti-stokes Raman scattering spectroscopy (fs-CARS). Dephasing times (T2) of 2.60, 2.98, 3.72, and 1.64 ps were acquired at 1213, 1300, 1400, and 1478 cm−1 vibrations, respectively .
  • Results: The lifetimes could be ascribed to the time scales associated with the structural changes for the C=C Raman modes in the BPEA thin film .

2. Perovskite-Sensitized Triplet-Triplet Annihilation

  • Application Summary: This compound is investigated for its potential in perovskite-sensitized triplet-triplet annihilation upconversion (UC) .
  • Methods and Procedures: The properties of BPEA and its derivatives 1-chloro-9,10-(bisphenylethynyl)anthracene and 2-chloro-9,10-(bisphenylethynyl)anthracene are investigated .
  • Results: Despite similar optical properties in solution, the different molecules exhibit vastly different properties in thin films .

3. Chemiluminescent Fluorophore

  • Application Summary: 9,10-Bis(phenylethynyl)anthracene is used as a chemiluminescent fluorophore with high quantum efficiency .
  • Methods and Procedures: It is used in lightsticks as a fluorophor producing ghostly green light .
  • Results: It is also used as a dopant for organic semiconductors in OLEDs .

4. Reagent for Chemiluminescence Research

  • Application Summary: It is used as a reagent for chemiluminescence research .
  • Methods and Procedures: 9,10-Bis(phenylethynyl)anthracene is known to exert fluorescence properties due to its polycyclic aromatic hydrocarbon system and it is commonly used as an scintillator additive .
  • Results: 9,10-Bis(phenylethynyl)anthracene was also studied extensively as a fluorescence emitters for peroxyoxalate chemiluminescence .

5. Torsional Disorder and Planarization Dynamics

  • Application Summary: This compound is used to investigate how torsional disorder affects the excited state dynamics of 9,10-bis(phenylethynyl)anthracene in solvents of different viscosities and in polymers .
  • Methods and Procedures: The study uses both stationary and ultrafast electronic spectroscopies. Temperature-dependent measurements reveal inhomogeneous broadening of the absorption spectrum at room temperature .
  • Results: Higher-energy irradiation excites torsionally disordered molecules, which then planarize, leading to important spectral dynamics .

5. Torsional Disorder and Planarization Dynamics

  • Application Summary: This compound is used to investigate how torsional disorder affects the excited state dynamics of 9,10-bis(phenylethynyl)anthracene in solvents of different viscosities and in polymers .
  • Methods and Procedures: The study uses both stationary and ultrafast electronic spectroscopies. Temperature-dependent measurements reveal inhomogeneous broadening of the absorption spectrum at room temperature .
  • Results: Higher-energy irradiation excites torsionally disordered molecules, which then planarize, leading to important spectral dynamics .

6. Lightstick and Cyalume Stick Manufacturing

  • Application Summary: 1-chloro-9,10-bis(phenylethynyl)anthracene is used in the manufacturing of lightsticks and Cyalume sticks .
  • Methods and Procedures: This compound emits yellow-green light and is used in 30-minute high-intensity Cyalume sticks .
  • Results: The use of this compound in lightsticks results in a ghostly green light, providing illumination in low-light situations .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the properties of 1-Chloro-9,10-bis(phenylethynyl)anthracene and its derivatives. Despite similar optical properties in solution, the different molecules exhibit vastly different properties in thin films . This suggests potential for future exploration in the field of material science and optoelectronics.

properties

IUPAC Name

1-chloro-9,10-bis(2-phenylethynyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H17Cl/c31-29-17-9-16-27-26(20-18-22-10-3-1-4-11-22)24-14-7-8-15-25(24)28(30(27)29)21-19-23-12-5-2-6-13-23/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMCAKJISYGPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068279
Record name 1-Chloro-9,10-bis(phenylethynyl)anthracene
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Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-9,10-bis(phenylethynyl)anthracene

CAS RN

41105-35-5
Record name 1-Chloro-9,10-bis(phenylethynyl)anthracene
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Record name 1-Chloro-9,10-bis(phenylethynyl)anthracene
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Record name Anthracene, 1-chloro-9,10-bis(2-phenylethynyl)-
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Record name 1-Chloro-9,10-bis(phenylethynyl)anthracene
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Record name 1-chloro-9,10-bis(phenylethynyl)anthracene
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Record name 1-CHLORO-9,10-BIS(PHENYLETHYNYL)ANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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